molecular formula C10H15NO B13086859 (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol

(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol

Cat. No.: B13086859
M. Wt: 165.23 g/mol
InChI Key: ODOLMCVMBQOBPL-SNVBAGLBSA-N
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Description

(1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: is an organic compound that belongs to the class of amino alcohols. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with a 3,5-dimethylphenyl substituent. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3,5-dimethylbenzaldehyde.

    Reductive Amination: The 3,5-dimethylbenzaldehyde undergoes reductive amination with an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination and hydroxylation processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol can undergo oxidation to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Amines or alcohols.

    Substitution Products: Substituted amino alcohol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.

Biology:

    Enzyme Inhibition Studies: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.

Medicine:

    Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Chemical Intermediates: The compound is used as an intermediate in the production of various fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the specific target and pathway involved.

Comparison with Similar Compounds

    (1R)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol: The enantiomer of the compound with a different three-dimensional arrangement.

    2-amino-1-(3,5-dimethylphenyl)ethanol: A non-chiral version of the compound.

    3,5-dimethylphenylalanine: An amino acid derivative with a similar aromatic substituent.

Uniqueness: (1S)-2-amino-1-(3,5-dimethylphenyl)ethan-1-ol is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1S)-2-amino-1-(3,5-dimethylphenyl)ethanol

InChI

InChI=1S/C10H15NO/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10,12H,6,11H2,1-2H3/t10-/m1/s1

InChI Key

ODOLMCVMBQOBPL-SNVBAGLBSA-N

Isomeric SMILES

CC1=CC(=CC(=C1)[C@@H](CN)O)C

Canonical SMILES

CC1=CC(=CC(=C1)C(CN)O)C

Origin of Product

United States

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